2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c20-14-7-4-8-15(21)18(14)19(25)22-11-17(24)23-9-10-26-16(12-23)13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRCGCRIPVBUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available 2,6-difluorobenzoic acid. The key steps include:
Formation of the Amide Linkage: The 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine to form the desired amide.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring, which is facilitated by appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the amide linkage.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the morpholine ring or the amide group.
Reduction: Reduced forms of the morpholine ring or the amide group.
Hydrolysis: 2,6-difluorobenzoic acid and 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine.
Scientific Research Applications
2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide Core
Fluorine Substitution :
Fluorination at the 2,6-positions is a common strategy to enhance metabolic stability and binding affinity. For example:- 2,6-Difluoro-N-(prop-2-ynyl)benzamide () shares the difluorobenzamide core but lacks the morpholine side chain. The propargyl group may confer reactivity for click chemistry applications.
- 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () incorporates additional halogens and a trifluoropropoxy group, likely improving lipophilicity and target engagement .
Morpholine vs. Other Heterocycles :
The 2-phenylmorpholin-4-yl group distinguishes the target compound from analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (), which uses a dimethoxyphenethylamine side chain. Morpholine derivatives often exhibit balanced solubility and membrane permeability due to their polar oxygen atom and hydrophobic phenyl substituents .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: IR Spectral Data of Selected Benzamides
Biological Activity
2,6-Difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is , with a molecular weight of approximately 392.4 g/mol. The compound features a difluorobenzamide core with a morpholine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N2O3 |
| Molecular Weight | 392.4 g/mol |
| Structural Features | Difluoro group, morpholine |
Synthesis
The synthesis of 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step reactions starting from readily available precursors. The process includes the formation of an intermediate through the reaction of morpholine derivatives with benzoyl chlorides under basic conditions.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, derivatives of benzamide have been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro studies suggest that such compounds can modulate key signaling pathways involved in cell proliferation and survival.
Case Study:
In a study involving related compounds, it was found that certain derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
The proposed mechanism of action for 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves the inhibition of critical enzymes or receptors associated with cancer progression. Specifically, molecular docking studies have suggested strong interactions between the compound and target proteins involved in apoptosis regulation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.
| Compound Name | IC50 (µM) | Biological Activity Description |
|---|---|---|
| 1,3,4-Oxadiazol derivatives | 0.65 | Induced apoptosis in MCF-7 cells |
| Doxorubicin | 10.38 | Standard chemotherapeutic agent |
| 1,2,4-Oxadiazole-benzimidazole derivatives | 15.63 | Cytotoxic effects against breast cancer cell lines |
Q & A
Basic: What are the standard synthetic protocols for preparing 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide, and how are yields optimized?
Methodological Answer:
The synthesis typically involves coupling 2,6-difluorobenzoic acid derivatives with a morpholine-containing amine via amide bond formation. Key steps include:
- Reagent Selection: Use coupling agents like EDCI/HOBt or DCC for amidation .
- Reaction Conditions: Reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 4–6 hours to ensure complete reaction .
- Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization focuses on stoichiometric ratios (1:1.2 acid/amine) and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- NMR (¹H/¹³C): Confirms the benzamide core (aromatic protons at δ 7.1–7.8 ppm), morpholine ring (N-CH₂ at δ 3.4–3.8 ppm), and amide carbonyl (δ ~168 ppm) .
- LC-MS/HPLC: Validates molecular weight ([M+H]+ ~403 Da) and purity (>95%) .
- IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Confounders: Verify compound stability under assay conditions (pH, temperature) via HPLC to rule out degradation .
- Statistical Validation: Use replicates (n ≥ 3) and ANOVA to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the morpholine nitrogen, improving membrane permeability .
- Formulation: Employ nanocarriers (liposomes) or co-solvents (PEG-400) in in vivo studies. LogP values should be optimized to 2–3 via substituent modifications (e.g., replacing fluorine with polar groups) .
Basic: What in vitro models are appropriate for initial screening of this compound’s biological activity?
Methodological Answer:
- Enzyme Assays: Test kinase or protease inhibition using fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
- Cell-Based Assays: Use cancer cell lines (HeLa, MCF-7) for cytotoxicity (MTT assay) or inflammatory models (RAW 264.7 macrophages) for COX-2 inhibition .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCR targets) .
Advanced: How can computational methods guide the rational design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding modes to target proteins (e.g., kinases) and identify key interactions (hydrogen bonds with active-site residues) .
- QSAR Modeling: Corporate substituent electronic parameters (Hammett σ) to optimize bioactivity. For example, electron-withdrawing groups (F, Cl) at the benzamide position improve target affinity .
- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
Basic: What are the key considerations for ensuring reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Detailed Protocols: Specify reaction scales, solvent grades (HPLC-grade DMF), and equipment (reflux condensers vs. microwave reactors) .
- Analytical Consistency: Share NMR (500 MHz) and HPLC (C18 column) parameters across collaborators .
- Batch Documentation: Record lot numbers of starting materials (e.g., 2-phenylmorpholine) to trace impurities .
Advanced: How should researchers address discrepancies in the compound’s reported mechanism of action across studies?
Methodological Answer:
- Target Deconvolution: Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., gene-edited cells lacking the purported receptor) .
- Pathway Analysis: Pair transcriptomics (RNA-seq) with phosphoproteomics to identify downstream signaling nodes .
- Cross-Study Meta-Analysis: Compare IC₅₀ values and assay conditions in published data to isolate variables (e.g., cell type-specific effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
